Cas no 2229071-50-3 (O-2-(4-fluoro-1H-indol-3-yl)-2-methylpropylhydroxylamine)

O-2-(4-fluoro-1H-indol-3-yl)-2-methylpropylhydroxylamine 化学的及び物理的性質
名前と識別子
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- O-2-(4-fluoro-1H-indol-3-yl)-2-methylpropylhydroxylamine
- EN300-1735149
- 2229071-50-3
- O-[2-(4-fluoro-1H-indol-3-yl)-2-methylpropyl]hydroxylamine
-
- インチ: 1S/C12H15FN2O/c1-12(2,7-16-14)8-6-15-10-5-3-4-9(13)11(8)10/h3-6,15H,7,14H2,1-2H3
- InChIKey: VUBFKWZJTWMVIY-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC2=C1C(=CN2)C(C)(C)CON
計算された属性
- せいみつぶんしりょう: 222.11684127g/mol
- どういたいしつりょう: 222.11684127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 51Ų
O-2-(4-fluoro-1H-indol-3-yl)-2-methylpropylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1735149-0.1g |
O-[2-(4-fluoro-1H-indol-3-yl)-2-methylpropyl]hydroxylamine |
2229071-50-3 | 0.1g |
$1533.0 | 2023-09-20 | ||
Enamine | EN300-1735149-2.5g |
O-[2-(4-fluoro-1H-indol-3-yl)-2-methylpropyl]hydroxylamine |
2229071-50-3 | 2.5g |
$3417.0 | 2023-09-20 | ||
Enamine | EN300-1735149-0.05g |
O-[2-(4-fluoro-1H-indol-3-yl)-2-methylpropyl]hydroxylamine |
2229071-50-3 | 0.05g |
$1464.0 | 2023-09-20 | ||
Enamine | EN300-1735149-0.25g |
O-[2-(4-fluoro-1H-indol-3-yl)-2-methylpropyl]hydroxylamine |
2229071-50-3 | 0.25g |
$1604.0 | 2023-09-20 | ||
Enamine | EN300-1735149-1.0g |
O-[2-(4-fluoro-1H-indol-3-yl)-2-methylpropyl]hydroxylamine |
2229071-50-3 | 1g |
$1742.0 | 2023-06-04 | ||
Enamine | EN300-1735149-1g |
O-[2-(4-fluoro-1H-indol-3-yl)-2-methylpropyl]hydroxylamine |
2229071-50-3 | 1g |
$1742.0 | 2023-09-20 | ||
Enamine | EN300-1735149-5g |
O-[2-(4-fluoro-1H-indol-3-yl)-2-methylpropyl]hydroxylamine |
2229071-50-3 | 5g |
$5056.0 | 2023-09-20 | ||
Enamine | EN300-1735149-10g |
O-[2-(4-fluoro-1H-indol-3-yl)-2-methylpropyl]hydroxylamine |
2229071-50-3 | 10g |
$7497.0 | 2023-09-20 | ||
Enamine | EN300-1735149-5.0g |
O-[2-(4-fluoro-1H-indol-3-yl)-2-methylpropyl]hydroxylamine |
2229071-50-3 | 5g |
$5056.0 | 2023-06-04 | ||
Enamine | EN300-1735149-10.0g |
O-[2-(4-fluoro-1H-indol-3-yl)-2-methylpropyl]hydroxylamine |
2229071-50-3 | 10g |
$7497.0 | 2023-06-04 |
O-2-(4-fluoro-1H-indol-3-yl)-2-methylpropylhydroxylamine 関連文献
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
O-2-(4-fluoro-1H-indol-3-yl)-2-methylpropylhydroxylamineに関する追加情報
Introduction to O-2-(4-fluoro-1H-indol-3-yl)-2-methylpropylhydroxylamine (CAS No. 2229071-50-3)
O-2-(4-fluoro-1H-indol-3-yl)-2-methylpropylhydroxylamine, a compound with the chemical identifier CAS No. 2229071-50-3, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a fluoro-substituted indole core and an hydroxylamine functional group makes it a promising candidate for further exploration in drug development.
The indole scaffold, particularly when modified with fluorine atoms, has been extensively studied for its role in enhancing the bioavailability and metabolic stability of pharmaceutical compounds. In particular, the 4-fluoro substituent in the indole ring can influence the electronic properties of the molecule, leading to improved binding affinity to biological targets. This feature is particularly relevant in the design of small-molecule inhibitors targeting enzymes and receptors involved in various diseases.
The hydroxylamine moiety in O-2-(4-fluoro-1H-indol-3-yl)-2-methylpropylhydroxylamine introduces a polar group that can enhance solubility and interactions with biological molecules. This characteristic is crucial for drug candidates that need to traverse biological membranes and reach their intended targets effectively. Additionally, hydroxylamine derivatives have been explored for their potential role in modulating redox signaling pathways, which are implicated in numerous pathological conditions.
Recent research has highlighted the importance of fluorinated indoles in the development of antiviral and anticancer agents. For instance, studies have demonstrated that fluorinated indole derivatives can exhibit potent inhibitory effects on viral proteases and kinases, making them valuable candidates for therapeutic intervention. The structural flexibility of O-2-(4-fluoro-1H-indol-3-yl)-2-methylpropylhydroxylamine allows for further modifications, enabling the optimization of its pharmacological properties.
In addition to its potential as an antiviral agent, this compound has shown promise in preclinical studies as a modulator of inflammatory pathways. Inflammatory responses are central to many chronic diseases, including autoimmune disorders and neurodegenerative conditions. By targeting specific inflammatory mediators, O-2-(4-fluoro-1H-indol-3-yl)-2-methylpropylhydroxylamine may offer a novel therapeutic approach to mitigate these conditions.
The synthesis of O-2-(4-fluoro-1H-indol-3-yl)-2-methylpropylhydroxylamine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations, are employed to construct the complex indole core efficiently. These synthetic strategies are critical for producing sufficient quantities of the compound for further pharmacological evaluation.
Evaluation of the pharmacokinetic properties of O-2-(4-fluoro-1H-indol-3-yl)-2-methylpropylhydroxylamine is essential for understanding its potential as a drug candidate. Studies have indicated that fluorinated compounds often exhibit improved pharmacokinetic profiles due to enhanced lipophilicity and metabolic stability. However, further investigation is needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this specific molecule.
The role of computational modeling in drug discovery has also been instrumental in understanding the behavior of O-2-(4-fluoro-1H-indol-3-yl)-2-methylpropylhydroxylamine. Molecular docking simulations have been used to predict binding interactions between this compound and target proteins, providing insights into its mechanism of action. These computational approaches complement experimental data and accelerate the process of identifying lead compounds for further development.
In conclusion, O-2-(4-fluoro-1H-indol-3-yl)-2-methylpropylhydroxylamine represents a promising compound with significant potential in pharmaceutical applications. Its unique structural features, including the fluoro-substituted indole core and hydroxylamine functional group, make it an attractive candidate for further exploration in drug development. Continued research into its pharmacological properties and synthetic methodologies will be crucial in realizing its therapeutic potential.
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